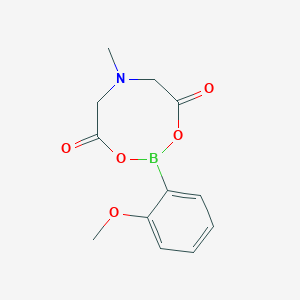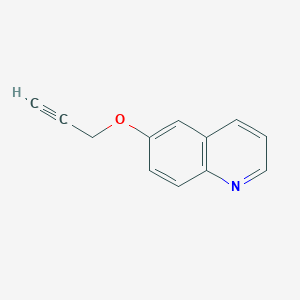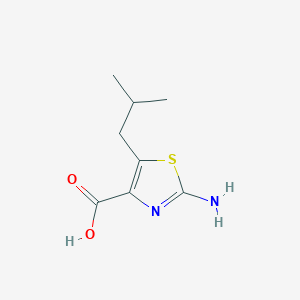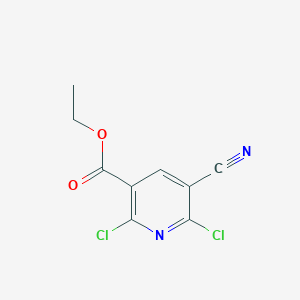
2,5-Pyrrolidinedione, 1-(1-oxo-4-pentyn-1-yl)-
Overview
Description
Scientific Research Applications
Synthetic Intermediates
2,5-Pyrrolidinedione derivatives serve as versatile synthetic intermediates. Katritzky and Li (1996) demonstrated their use in preparing 1,4-disubstituted and 1,4,5-trisubstituted 2-[(benzotriazol-1-yl)methyl]pyrroles, key for further chemical elaborations. They found these compounds could be elaborated through nucleophilic substitution and other modifications to afford a variety of substituted pyrroles (Katritzky & Li, 1996).
Antiviral Activity
Patick et al. (2005) reported on a novel orally bioavailable inhibitor of human rhinovirus 3C protease, derived from 2,5-Pyrrolidinedione. This compound showed potent activity against a range of rhinovirus serotypes and picornaviruses, highlighting its potential in antiviral therapy (Patick et al., 2005).
Organic Synthesis
Marei (1993) explored the synthesis of 2,6-diaryl-4H-thiopyran-4-thiones from acetylenic β-diketones. This study contributes to the field of organic synthesis by demonstrating the formation of novel compounds through the reaction of 1-aryl-5-phenyl-4-pentyne-1,3-diones with phosphorus pentasulfide (Marei, 1993).
Catalytic Applications
Field, Messerle, and Wren (2003) showcased the catalytic abilities of cationic Ir(I) complexes in the hydroamination of 4-pentyn-1-amine, forming 2-methylpyrroline and subsequent hydrosilation to produce 1-(triethylsilyl)-2-methylpyrrolidine. This indicates the catalytic potential of compounds derived from 2,5-Pyrrolidinedione (Field, Messerle, & Wren, 2003).
Structural Studies
Zugenmaier (2013) conducted a structural study of a compound obtained by rearranging a pentenyl group at a pyridine ring, which was derived from 2,5-Pyrrolidinedione. This research contributes to our understanding of molecular structures in organic compounds (Zugenmaier, 2013).
Safety and Hazards
properties
IUPAC Name |
1-pent-4-ynoylpyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-2-3-4-7(11)10-8(12)5-6-9(10)13/h1H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRFGIZDKCBMDGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC(=O)N1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00826984 | |
| Record name | 1-(Pent-4-ynoyl)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00826984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
852511-66-1 | |
| Record name | 1-(Pent-4-ynoyl)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00826984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![{2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol](/img/structure/B1401454.png)


![[Tert-butoxycarbonyl(2-hydroxyethyl)amino]acetic acid](/img/structure/B1401457.png)

![3-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2,4-diaza-3-boratricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene](/img/structure/B1401459.png)
![1-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-pyrrolidine-2,5-dione](/img/structure/B1401460.png)


![Methyl (E)-2-[4-[2-[3,5-bis(trifluoromethyl)phenyl]ethynyl]-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-3-methoxyprop-2-enoate](/img/structure/B1401467.png)


![2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B1401474.png)